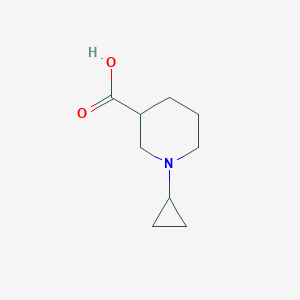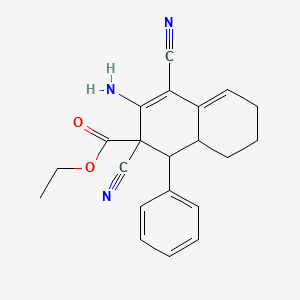![molecular formula C18H21F3N4O4S B13408924 Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable diazepane precursor and an electrophilic intermediate.
Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Secondary amines
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the diazepane ring may facilitate its interaction with enzyme active sites . The compound’s overall structure allows it to inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones share structural similarities with the pyrrole ring.
Diazepane Derivatives: Similar compounds include those with diazepane rings, such as certain benzodiazepines.
Trifluoromethyl-Substituted Pyridines: Compounds like 3-methyl-4-(trifluoromethyl)pyridine are structurally related.
Uniqueness
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is unique due to the combination of its three distinct structural motifs: the pyrrole ring, the diazepane ring, and the trifluoromethyl-substituted pyridine ring. This combination confers specific biological activities and chemical reactivity that are not commonly found in other compounds .
Propiedades
Fórmula molecular |
C18H21F3N4O4S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-23-14(17(26)29-2)4-5-16(23)30(27,28)25-9-3-8-24(10-11-25)15-12-13(6-7-22-15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
KCPWYWJRRAUCOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1S(=O)(=O)N2CCCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)











